1-[(Cyclopentylamino)methyl]cyclobutan-1-ol 1-[(Cyclopentylamino)methyl]cyclobutan-1-ol
Brand Name: Vulcanchem
CAS No.: 1600441-20-0
VCID: VC3185783
InChI: InChI=1S/C10H19NO/c12-10(6-3-7-10)8-11-9-4-1-2-5-9/h9,11-12H,1-8H2
SMILES: C1CCC(C1)NCC2(CCC2)O
Molecular Formula: C10H19NO
Molecular Weight: 169.26 g/mol

1-[(Cyclopentylamino)methyl]cyclobutan-1-ol

CAS No.: 1600441-20-0

Cat. No.: VC3185783

Molecular Formula: C10H19NO

Molecular Weight: 169.26 g/mol

* For research use only. Not for human or veterinary use.

1-[(Cyclopentylamino)methyl]cyclobutan-1-ol - 1600441-20-0

Specification

CAS No. 1600441-20-0
Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
IUPAC Name 1-[(cyclopentylamino)methyl]cyclobutan-1-ol
Standard InChI InChI=1S/C10H19NO/c12-10(6-3-7-10)8-11-9-4-1-2-5-9/h9,11-12H,1-8H2
Standard InChI Key SOADJMIFMLHEFL-UHFFFAOYSA-N
SMILES C1CCC(C1)NCC2(CCC2)O
Canonical SMILES C1CCC(C1)NCC2(CCC2)O

Introduction

Chemical Identity and Structure

Basic Information and Identifiers

1-[(Cyclopentylamino)methyl]cyclobutan-1-ol is characterized by a comprehensive set of chemical identifiers that facilitate its precise identification in chemical databases and research contexts. According to PubChem data, this compound was first registered in their database on January 29, 2016, with the most recent modification recorded on April 5, 2025 . The compound's fundamental properties and identifiers are summarized in the following table:

PropertyValue
PubChem CID115621514
Molecular FormulaC10H19NO
Molecular Weight169.26 g/mol
IUPAC Name1-[(cyclopentylamino)methyl]cyclobutan-1-ol
CAS Number1600441-20-0
InChIInChI=1S/C10H19NO/c12-10(6-3-7-10)8-11-9-4-1-2-5-9/h9,11-12H,1-8H2
InChIKeySOADJMIFMLHEFL-UHFFFAOYSA-N
SMILESC1CCC(C1)NCC2(CCC2)O

Structural Features

The molecular structure of 1-[(Cyclopentylamino)methyl]cyclobutan-1-ol presents several notable features that define its chemical behavior and potential applications. The compound consists of a cyclobutane ring with a tertiary alcohol (hydroxyl group) at position 1, which is also connected to a methylene bridge (-CH2-) that links to a secondary amine (-NH-) functional group . This amine is further bonded to a cyclopentane ring, creating a molecule with multiple conformational possibilities.

The cyclobutane ring is particularly interesting due to its inherent ring strain, which contributes to the compound's reactivity profile. The tertiary alcohol group at the 1-position of the cyclobutane ring creates a quaternary carbon center, which influences the stereochemical properties of the molecule. Meanwhile, the cyclopentylamine portion adds flexibility and potential for hydrogen bonding through the secondary amine functionality.

Physical and Chemical Properties

Predicted Physical Properties

While direct experimental data on the physical properties of 1-[(Cyclopentylamino)methyl]cyclobutan-1-ol is limited in the available search results, certain properties can be reasonably predicted based on its structural elements and comparison with similar compounds:

  • The presence of both hydroxyl and secondary amine groups suggests moderate polarity and hydrogen bonding capability, which would influence its solubility and boiling point.

  • By analogy with the related compound 1-methylcyclobutan-1-ol, which has a boiling point of 111.3°C at 760 mmHg , the target compound would likely have a significantly higher boiling point due to its larger molecular weight and additional functional groups.

  • The compound would likely exhibit amphiphilic properties, with the hydroxyl and amine groups providing hydrophilic character while the cyclic hydrocarbon portions contribute hydrophobic properties.

Chemical Reactivity

The chemical reactivity of 1-[(Cyclopentylamino)methyl]cyclobutan-1-ol is determined by its functional groups and structural features:

  • The tertiary alcohol group can participate in typical alcohol reactions including esterification, oxidation, and dehydration. As a tertiary alcohol, it may undergo dehydration more readily than primary or secondary alcohols when treated with acids.

  • The secondary amine functionality (-NH-) can act as a nucleophile in various reactions including alkylation, acylation, and condensation reactions. This makes the compound potentially valuable as a building block in organic synthesis.

  • The strained cyclobutane ring introduces increased reactivity compared to unstrained cyclic systems, potentially allowing for ring-opening reactions under appropriate conditions.

  • The combined presence of hydroxyl and amine groups creates potential for intramolecular hydrogen bonding, which could influence the compound's conformational preferences and reactivity patterns.

Synthetic Approaches

Comparable Synthesis Example

For contextual understanding, the synthesis of the related compound 1-methylcyclobutanol provides valuable insights. According to reported procedures, 1-methylcyclobutanol can be synthesized in excellent yield (99%) through a Grignard reaction:

To a solution of cyclobutanone (5 g, 71.3 mmol) in diethyl ether (400 mL) at 0°C, methylmagnesium bromide (3M MeMgBr/diethyl ether, 47.6 mL, 143 mmol) is added dropwise. The reaction mixture is stirred for 3 hours at 0°C, then poured over cooled 1N HCl and extracted twice with ether. After drying over Na2SO4, filtration, and concentration, 1-methylcyclobutanol is obtained as a colorless oil .

This synthetic approach illustrates the creation of a quaternary carbon bearing a hydroxyl group at the 1-position of a cyclobutane ring, which is a key structural feature shared with our target compound.

Structural Analogs and Comparative Analysis

Key Structural Analogs

Several compounds bear structural similarities to 1-[(Cyclopentylamino)methyl]cyclobutan-1-ol, providing a basis for comparison and inference about its properties:

  • 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol: This compound features a cyclopropylamine moiety instead of cyclopentylamine, but otherwise maintains the same core structure. It has a molecular formula of C8H15NO and molecular weight of 141.21 g/mol .

  • (1S,2S)-2-(Cyclopentylamino)cyclohexan-1-ol: This compound contains the same cyclopentylamino group as our target molecule, but attached to a cyclohexane ring instead of cyclobutane. It has a specific stereochemistry (1S,2S) and a molecular formula of C11H21NO with molecular weight 183.29 g/mol.

  • 1-Methylcyclobutan-1-ol: This simpler analog shares the 1-substituted cyclobutanol core but has only a methyl group at position 1 instead of the more complex (cyclopentylamino)methyl group. It has a molecular formula of C5H10O and molecular weight of 86.13 g/mol .

Comparative Structural Analysis

The following table presents a comparative analysis of 1-[(Cyclopentylamino)methyl]cyclobutan-1-ol and its structural analogs:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
1-[(Cyclopentylamino)methyl]cyclobutan-1-olC10H19NO169.26Reference compound
1-[(Cyclopropylamino)methyl]cyclobutan-1-olC8H15NO141.21Contains cyclopropylamine instead of cyclopentylamine
(1S,2S)-2-(Cyclopentylamino)cyclohexan-1-olC11H21NO183.29Contains cyclohexanol instead of cyclobutanol; specific stereochemistry
1-Methylcyclobutan-1-olC5H10O86.13Contains methyl group instead of (cyclopentylamino)methyl

These structural variations among analogs would be expected to manifest in differences in physical properties (such as boiling point, solubility, and polarity), chemical reactivity, and potential biological activities. For instance, the smaller cyclopropyl ring in 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol would likely create different steric and electronic effects compared to the cyclopentyl ring in our target compound.

Analytical Characterization

Computational Properties

PubChem data for 1-[(Cyclopentylamino)methyl]cyclobutan-1-ol includes various computational properties that aid in its characterization:

  • The compound has both 2D and 3D structural representations available, allowing for visualization of its molecular geometry .

  • The InChIKey (SOADJMIFMLHEFL-UHFFFAOYSA-N) serves as a unique identifier that can be used for database searches and cross-referencing .

  • The compound appears to be achiral as indicated by the "UHFFFAOYSA" stereochemical layer in its InChIKey, though it would have a stereogenic center if the substituents on the cyclobutane's quaternary carbon were different .

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